Strobilurin G
Overview
Description
Strobilurin G is a natural product belonging to the strobilurin family of compounds, which are known for their potent fungicidal properties. These compounds were originally isolated from various Basidiomycete fungi, such as Strobilurus tenacellus and Bolinea lutea . Strobilurins are characterized by the presence of a β-methoxyacrylate group, which is crucial for their biological activity .
Mechanism of Action
Strobilurin G, also known as Strobilurin D, is a member of the strobilurin class of fungicides. These compounds have been widely used in agricultural fields for decades due to their broad-spectrum, rapid, and highly efficient germicidal activities .
Target of Action
Strobilurin fungicides, including this compound, primarily target the quinol oxidation (Qo) site of cytochrome b in the mitochondria of fungi . This site plays a crucial role in the mitochondrial respiration process .
Mode of Action
This compound binds specifically to the Qo site of cytochrome b, inhibiting mitochondrial respiration . This binding blocks electron transfer between cytochrome b and cytochrome c1, thereby disrupting the synthesis of ATP . The inhibition of ATP production leads to an energy deficit in the fungi, causing them to die .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the respiratory electron transfer chain in the mitochondria of fungi . By inhibiting this pathway, this compound disrupts the normal energy production process of the fungi, leading to their death .
Pharmacokinetics
It’s known that strobilurins rapidly degrade during plant metabolism .
Result of Action
The primary result of this compound’s action is the death of the fungi due to energy deprivation . Additionally, strobilurins indirectly inhibit bacterial and viral infections through systemic acquired resistance . They also increase the efficiency of photosynthesis and nitrogen utilization, improving plant responses to biotic and abiotic stresses .
Action Environment
This compound, like other strobilurins, is widely used in agricultural fields to control various fungal diseases . Their excessive use can lead to the development of resistance in some fungi . Environmental factors, such as the presence of sunlight and water, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Strobilurin G plays a crucial role in biochemical reactions, particularly in inhibiting mitochondrial respiration . This fungicide works by binding to the cytochrome bc1 complex in the mitochondria of fungal cells, thereby inhibiting spore germination and mycelial growth . The interaction between this compound and the cytochrome bc1 complex is a key aspect of its fungicidal activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the energy production process. By inhibiting mitochondrial respiration, this compound causes a decrease in cellular ATP levels . This disruption of energy production can lead to the death of the fungal cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex, a part of the electron transport chain in the mitochondria . This binding inhibits the transfer of electrons, thereby disrupting the process of oxidative phosphorylation and ATP production . This mechanism of action is what gives this compound its fungicidal properties.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, the fungicide’s impact on fungal cells can vary based on its stability, degradation, and long-term effects on cellular function
Metabolic Pathways
This compound is involved in specific metabolic pathways within fungal cells . It interacts with the cytochrome bc1 complex, a key component of the electron transport chain in mitochondria
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. Strobilurin fungicides, including this compound, have been found to accumulate in specific parts of plants, such as the roots or leaves
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, given its mechanism of action . Detailed studies on the subcellular localization of this compound and its effects on activity or function are currently lacking and need to be explored further.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of strobilurin analogues, including Strobilurin G, often involves the reaction of functionalized iminophosphoranes with carbon disulfide via an aza-Wittig reaction
Industrial Production Methods: Industrial production of strobilurins typically involves fermentation processes using genetically modified fungi that produce the desired compound. The biosynthesis of strobilurins in fungi involves a polyketide synthase pathway, followed by specific methylation and oxidative rearrangement steps .
Chemical Reactions Analysis
Types of Reactions: Strobilurin G undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives .
Scientific Research Applications
Strobilurin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of β-methoxyacrylate-containing molecules.
Biology: Investigated for its role in fungal metabolism and its interactions with other microorganisms.
Comparison with Similar Compounds
Strobilurin G is part of a larger family of strobilurin compounds, which include:
Strobilurin A: Known for its potent antifungal activity and used as a reference compound in many studies.
Strobilurin B: Similar in structure to this compound but with different substituents on the aromatic ring.
Strobilurin C, D, E, F, and H: Each of these compounds has unique structural features and varying degrees of biological activity.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a methoxymethylidene group and its particular arrangement of double bonds . These features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (2E,3Z,5E)-6-[(3S)-4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-18(2)13-14-30-24-17-31-22-12-11-20(15-23(22)32-26(24,4)5)10-8-9-19(3)21(16-28-6)25(27)29-7/h8-13,15-16,24H,14,17H2,1-7H3/b10-8+,19-9-,21-16+/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBAOGDKJZIWTF-BDONDIIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCO[C@H]1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129145-64-8, 132056-04-3 | |
Record name | Strobilurin G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strobilurin G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132056043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STROBILURIN G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3784VEO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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